Product packaging for 1,5-Diphenyl-4-imidazoline-2-one(Cat. No.:)

1,5-Diphenyl-4-imidazoline-2-one

Cat. No.: B8407031
M. Wt: 236.27 g/mol
InChI Key: ATLYXUNYWWCGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The imidazoline-2-one ring is a substructure of imidazolidinone, which is a saturated heterocyclic compound. nih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group) imparts specific physical and chemical properties to these molecules, influencing their solubility, melting point, and intermolecular interactions.

The synthesis of the imidazolidin-2-one scaffold can be achieved through various catalytic strategies. Common methods include the direct incorporation of a carbonyl group into 1,2-diamines, the diamination of olefins, intramolecular hydroamination of linear urea (B33335) derivatives, and the expansion of aziridine (B145994) rings. nih.gov For instance, base-catalyzed intramolecular hydroamidation of propargylic ureas has been shown to be an efficient method for producing highly substituted imidazolidin-2-ones and imidazol-2-ones under mild, ambient conditions. acs.org

The significance of the imidazoline-2-one ring system is underscored by its presence in numerous biologically active compounds and its role as a precursor to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized the field of catalysis. wikipedia.org

The Role of 1,5-Diphenyl-4-imidazoline-2-one and its Derivatives

While the broader class of imidazoline-2-ones is well-documented, the specific isomer This compound serves as a key example of how substitution patterns influence the compound's properties and applications. This particular arrangement of phenyl groups at the N1 and C5 positions creates a unique stereochemical environment that can be exploited in various chemical transformations.

The synthesis of derivatives closely related to this compound often involves multi-component reactions. For example, a one-pot synthesis of a tetra-substituted imidazole (B134444), 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, is achieved through the reaction of benzil (B1666583), 5-chlorosalicylaldehyde, ammonium (B1175870) acetate (B1210297), and anisidine. nih.gov This highlights a common strategy for constructing such complex heterocyclic systems.

Similarly, the synthesis of 4,5-diphenyl-1H-imidazole derivatives, which are precursors to related N-heterocyclic carbenes, can be accomplished by reacting benzil with paraformaldehyde and ammonium acetate in acetic acid, followed by N-alkylation. acs.org While a direct synthetic route for this compound is not extensively detailed in the provided results, the methodologies for analogous structures suggest that a condensation reaction involving a 1-phenyl-substituted urea or a related nitrogen source with an appropriate 1,2-dicarbonyl compound (like a derivative of benzil) could be a viable pathway.

Basic properties for a related isomer, 4,5-Diphenyl-2H-imidazol-2-one, are available in public databases. nih.gov

Table 1: Physical and Chemical Properties of 4,5-Diphenyl-2H-imidazol-2-one (a related isomer)

PropertyValueSource
Molecular FormulaC₁₅H₁₀N₂O nih.gov
Molecular Weight234.25 g/mol nih.gov
IUPAC Name4,5-diphenylimidazol-2-one nih.gov
CAS Number18054-62-1 nih.gov

Note: This data is for a structural isomer and is provided for comparative purposes.

The true potential of this compound and its derivatives is realized in their application as ligands in coordination chemistry. These compounds are precursors to N-heterocyclic carbenes (NHCs). NHCs are potent sigma-donating ligands that form strong bonds with a wide range of metal centers. The deprotonation of the corresponding imidazolium (B1220033) or imidazolinium salt precursor yields the free carbene, which can then be coordinated to a metal. nih.gov

The phenyl groups in the 1 and 5 positions of the target molecule provide significant steric bulk, which can be advantageous in creating a well-defined coordination sphere around the metal center. This steric hindrance can influence the catalytic activity and selectivity of the resulting metal complex. acs.org For instance, gold(I) and gold(III) complexes bearing N-heterocyclic carbene ligands derived from 1,3-diethyl-4,5-diphenyl-1H-imidazole have been synthesized and studied for their reactivity. acs.org The perpendicular orientation of the NHC ligands in these complexes, influenced by steric repulsion, is a key structural feature. acs.org

The ability of the imidazole nitrogen atoms to coordinate with metals, in addition to the carbene carbon, allows for the formation of various types of metal complexes. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the phenyl rings. wikipedia.org

The metal complexes formed from imidazoline-2-one-derived NHC ligands are highly effective in homogeneous catalysis. wikipedia.org These catalysts have been successfully employed in a variety of organic transformations.

N-heterocyclic carbene-catalyzed reactions often involve the principle of "umpolung" or polarity reversal. nih.gov This allows for novel bond formations that are not accessible through traditional synthetic methods. For example, NHC-catalyzed annulation reactions of α,β-unsaturated aldehydes with alkylidene imidazolidinones have been developed to produce enantioenriched bicyclic lactones. nih.gov

While specific catalytic applications of complexes derived directly from this compound are not detailed in the provided search results, the broader class of imidazoline-based NHC catalysts is known to be active in reactions such as:

Suzuki-Miyaura couplings

Mizoroki-Heck reactions

Diels-Alder reactions

Asymmetric allylic substitution wikipedia.org

The stability of the metal-NHC bond and the tunable steric and electronic properties of the NHC ligand make these catalysts robust and versatile tools for organic synthesis. The 1,5-diphenyl substitution pattern is expected to confer specific selectivities in such catalytic processes due to the defined chiral pocket it can create around a metal center.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B8407031 1,5-Diphenyl-4-imidazoline-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3,4-diphenyl-1H-imidazol-2-one

InChI

InChI=1S/C15H12N2O/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)

InChI Key

ATLYXUNYWWCGMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)N2C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1,5 Diphenyl 4 Imidazoline 2 One and Its Structural Analogues

Classical and Contemporary Synthetic Approaches to Imidazoline-2-ones

The construction of the imidazoline-2-one ring system can be achieved through various synthetic strategies. These methods can be broadly categorized into condensation reactions that build the ring from acyclic precursors and cyclization reactions that form the ring from a pre-formed chain containing the necessary functionalities.

Condensation Reactions Involving Diphenyl-Containing Precursors

A prominent strategy for synthesizing diphenyl-substituted imidazoline-2-ones involves the condensation of precursors already containing the requisite phenyl groups. This approach often utilizes readily available starting materials like benzil (B1666583).

A powerful and widely used method for the synthesis of polysubstituted imidazoles, which can be precursors to or structurally related to imidazoline-2-ones, is the one-pot reaction involving benzil, an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297). nih.gov This multicomponent reaction allows for the efficient construction of the imidazole (B134444) ring. For instance, the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol is achieved by reacting benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid under reflux. nih.gov The general applicability of this reaction is demonstrated by the use of various catalysts to improve yields and reaction conditions, including iodine, silica-reinforced propylpiperazine N-sulphamic acid, and microwave heating. nih.gov

Similarly, the condensation of o-phenylenediamines with aldehydes is a conventional method for preparing benzimidazoles, which are structurally analogous to the imidazoline (B1206853) core. researchgate.net These reactions often require acidic catalysts such as p-toluenesulfonic acid or boron trifluoride etherate. researchgate.net The reaction of benzil with urea (B33335) in an alcoholic solution in the presence of a strong base like sodium hydroxide (B78521) can lead to 5,5-diphenyl-2,4-imidazolidinedione (phenytoin), a compound closely related to the target molecule. researchgate.net This reaction proceeds through the initial formation of benzilic acid, followed by condensation with urea. researchgate.net

A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from the reaction of (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov While not directly yielding an imidazoline-2-one, this highlights the utility of condensation reactions in forming C-N bonds, a key step in heterocycle synthesis.

Table 1: Examples of Condensation Reactions for Imidazole and Benzimidazole Synthesis

ReactantsCatalyst/ConditionsProductReference
Benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, ammonium acetateGlacial acetic acid, reflux4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol nih.gov
o-Phenylenediamine, various aldehydesCeric(IV) ammonium nitrate (B79036) (CAN)2-Arylbenzimidazoles researchgate.net
Benzil, ureaNaOH, alcohol5,5-Diphenyl-2,4-imidazolidinedione researchgate.net
(E)-2-Arylidene-3-cyclohexenones, primary aliphatic aminesToluene, 60 °C2-Benzyl-N-substituted anilines beilstein-journals.orgnih.gov

This table is interactive. Click on the headers to sort the data.

Information regarding the direct condensation of benzil monooxime with anilines to form 1,5-diphenyl-4-imidazoline-2-one was not prominently found in the searched literature. However, the reactivity of oximes and anilines is a known pathway for the formation of nitrogen-containing heterocycles. The reaction of imines, which can be formed from anilines and carbonyl compounds, is a fundamental process in heterocyclic synthesis. redalyc.org For instance, imines can be prepared by the reaction of primary amines with aldehydes or ketones, often in the presence of an acid catalyst. redalyc.org

Cyclization Reactions for Imidazoline Ring Formation

Another major synthetic route involves the cyclization of a linear precursor that already contains the necessary atoms to form the imidazoline ring. This intramolecular approach is often highly efficient.

The reaction of aziridines with nitriles represents a formal [3+2] cycloaddition to produce imidazolines. acs.org This reaction is often facilitated by a Lewis acid, with zinc triflate being particularly effective for the cycloaddition of N-tosylaziridine with nitriles under solvent-free conditions. acs.org While most nitriles are considered poor dipolarophiles for intermolecular cycloadditions, this method provides a viable route to the imidazoline ring system. acs.org The reaction of nitriles with ethylenediamine (B42938) in the presence of a catalyst like tungstosilicic acid supported on SiO2 also yields 2-imidazolines. researchgate.net Furthermore, a novel method involves the reaction of an olefin, a nitrile, an amine, and N-bromosuccinimide to generate imidazolines in good yields. organic-chemistry.org

The direct carbonylation of 1,2-diamines is a straightforward and excellent approach for synthesizing imidazolidin-2-ones. nih.govmdpi.com Various carbonylating agents, which are molecules capable of transferring a carbonyl group, can be employed for this purpose. mdpi.com 1,1'-Carbonyldiimidazole (CDI) is a particularly useful reagent in this context. wikipedia.org CDI is known to convert amines into amides, carbamates, and ureas, making it well-suited for the cyclization of diamines to form cyclic ureas like imidazolidin-2-one. wikipedia.org The reaction of 1,2-diamines with a carbonylating agent, often under catalytic conditions, leads to the formation of the imidazolidin-2-one ring. mdpi.com For example, N,N'-bis(trimethylsilyl)benzene-1,2-diamine can be converted to benzimidazolidin-2-one using carbon dioxide in the presence of a suitable catalyst. mdpi.com

One-Pot Synthetic Strategies for Substituted Imidazoline-2-ones

A straightforward one-pot synthesis for 1,3,4-trisubstituted imidazolin-2-ones involves the reaction of α-aminoacetophenone hydrochlorides with aryl isocyanates, which proceeds in good yields. researchgate.net Another versatile method is the base-catalyzed reaction of propargylic amines with isocyanates. For instance, the reaction of 2-methylbut-3-yn-2-amine (B1329570) with phenyl isocyanate, using 10 mol % of the base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), can produce the corresponding imidazolin-2-one in a 62% yield within just one minute. acs.org

Copper-catalyzed one-pot reactions also provide a practical route to imidazolinones from esters, using inexpensive copper iodide as the catalyst and ammonium carbonate as the nitrogen source, making the process economically viable. rsc.org Furthermore, multicomponent reactions under microwave irradiation have been employed. For example, the synthesis of 2,4,5-triphenyl imidazoles, a related scaffold, can be achieved by condensing benzil, ammonium acetate, and various aldehydes in the presence of glacial acetic acid as a catalyst under solvent-free microwave conditions, with reaction times as short as 1-3 minutes and high yields. jetir.org

The table below summarizes representative one-pot synthetic strategies for imidazoline-2-one derivatives.

ReactantsCatalyst/ConditionsProduct TypeYieldReference
α-Aminoacetophenone hydrochlorides, Aryl isocyanatesN/A1,3,4-Trisubstituted imidazolin-2-onesGood researchgate.net
Propargylic amines, IsocyanatesBEMP (base)Imidazol-2-one derivatives62% acs.org
Esters, (NH4)2CO3Copper IodideImidazolinonesModerate rsc.org
Benzil, Aldehydes, Ammonium AcetateGlacial Acetic Acid / Microwave2,4,5-Trisubstituted imidazolesUp to 95% jetir.org

Advanced Synthetic Techniques

Modern synthetic chemistry has embraced advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted synthesis and novel catalytic approaches are at the forefront of these innovations for constructing the imidazoline-2-one core.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool, as the direct activation of chemical bonds by microwave irradiation can significantly accelerate reaction rates compared to conventional heating methods. researchgate.netthepharmajournal.com This technique is particularly suitable for the synthesis of heterocyclic compounds like imidazolin-5-ones. thepharmajournal.com

The synthesis of 2-(1-substituted-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine derivatives, for instance, was optimized using a sequential two-step, one-pot microwave-assisted approach. semanticscholar.org This method, using ethyl alcohol as a green solvent, provides moderate to good yields (46%-80%) for a range of derivatives. semanticscholar.org A direct comparison between conventional heating and microwave irradiation for the synthesis of 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles demonstrated that the microwave method offers excellent yields in shorter reaction times, highlighting its eco-friendly advantages. asianpubs.org For example, the synthesis of 2,4,5-triphenyl imidazoles from benzil, aldehydes, and ammonium acetate under microwave irradiation (1-3 minutes) shows a significant improvement over traditional methods. jetir.org

The following table illustrates the advantages of microwave-assisted synthesis over conventional methods for a related 4,5-diphenyl-imidazole derivative.

MethodReaction TimeYield
Conventional Heating8-12 hours62-78%
Microwave Irradiation4-6 minutes75-90%
Data derived from a comparative study on the synthesis of 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles. asianpubs.org

Catalytic Approaches (e.g., Ionic Liquid Catalysts)

Catalysis plays a pivotal role in the synthesis of imidazolidin-2-ones, with ionic liquids (ILs) emerging as particularly effective catalysts. mdpi.com Ionic liquids are salts with low melting points that can act as both solvent and catalyst, offering advantages such as thermal stability and tunability. researchgate.netuniroma1.it

One notable example is the use of the ionic liquid [DBUH][OAc] (where DBUH is protonated 1,8-diazabicyclo[5.4.0]undec-7-ene) to catalyze the carbonylation of 1,2-benzenediamines with CO2, a challenging transformation due to the low nucleophilicity of aromatic amino groups. mdpi.com The bifunctional nature of the catalyst activates both the CO2 and the diamine. mdpi.com Similarly, dicationic ionic liquids (DILs) are gaining traction in organocatalysis due to their enhanced thermal and chemical stability compared to their monocationic counterparts. uniroma1.it

Furthermore, ionic liquids can be supported on other materials to create highly efficient and recyclable heterogeneous catalysts. For instance, 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones have been developed, which can be easily recovered after the reaction by simple extraction. nih.gov The synergistic effect of combining imidazolium-based ionic liquid units with chiral metal-organic frameworks (CMOFs) has also been demonstrated, leading to catalysts with enhanced performance and stability. rsc.org Research has shown that such catalysts can be recycled up to seven times without a significant loss of activity. rsc.org

Regioselective Synthesis of this compound Derivatives

Regioselectivity, the control over the orientation of chemical bond formation, is a critical aspect of synthesizing complex molecules like substituted this compound. An effective strategy for achieving high regioselectivity in the synthesis of imidazolidin-2-ones is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.govmdpi.com This approach yields 4-substituted imidazolidin-2-ones with excellent regioselectivity, benefiting from readily available starting materials and a simple procedure. nih.govmdpi.com

The proposed mechanism involves the formation of an N-acyliminium ion intermediate. Quantum chemistry calculations have shown that the reaction proceeds preferentially through the more stable iminium ion, which then reacts with the nucleophile to furnish the 4-substituted product. nih.gov This method allows for the synthesis of a series of novel 4-(het)arylimidazoldin-2-ones. nih.govmdpi.com

In a related context, the regioselective synthesis of highly substituted imidazoles has been achieved where the regiochemical outcome is controlled by a substituent on the starting material. nih.gov For example, the reaction of diaminomaleonitrile-based imines bearing a 2-hydroxyaryl group with various aromatic aldehydes leads specifically to 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov Computational studies revealed that the 2-hydroxyaryl group facilitates an intramolecular proton transfer, which directs the reaction pathway towards the imidazole product over other potential isomers. nih.gov

The table below presents a selection of regioselectively synthesized 4-substituted imidazolidin-2-one derivatives via the acid-catalyzed cyclization of urea derivatives. mdpi.com

Urea PrecursorNucleophileProductYield
1-Phenyl-3-(2,2-diethoxyethyl)ureaSesamol4-(6-Hydroxybenzo[d] researchgate.netacs.orgdioxol-5-yl)-1-phenylimidazolidin-2-one88%
1-(4-Chlorophenyl)-3-(2,2-diethoxyethyl)ureaSesamol1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] researchgate.netacs.orgdioxol-5-yl)imidazolidin-2-one85%
1-(m-Tolyl)-3-(2,2-diethoxyethyl)ureaSesamol4-(6-Hydroxybenzo[d] researchgate.netacs.orgdioxol-5-yl)-1-(m-tolyl)imidazolidin-2-one86%
1-(3-Chlorophenyl)-3-(2,2-diethoxyethyl)ureaSesamol1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] researchgate.netacs.orgdioxol-5-yl)imidazolidin-2-one82%

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Diphenyl 4 Imidazoline 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of 1,5-Diphenyl-4-imidazoline-2-one reveals distinct signals corresponding to the different types of protons within the molecule. In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings appear as a complex multiplet in the region of approximately 7.22-7.57 ppm. rsc.org The proton attached to the nitrogen atom (NH) of the imidazole (B134444) ring typically gives rise to a broad singlet, which in some instances has been observed around 12.81 ppm. rsc.org The exact chemical shifts and multiplicities can be influenced by the solvent used and the concentration of the sample. researchgate.net Dynamic processes such as proton exchange can also affect the appearance of the spectrum. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound and Related Derivatives

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
This compound Derivative (2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole) DMSO-d67.22-7.57 (m)Aromatic Protons
8.11 (d, J = 8.4 Hz)Aromatic Protons
12.81 (br, 1H)NH Proton

Note: Data is based on a closely related derivative. The exact chemical shifts for this compound may vary slightly. Data sourced from reference rsc.org.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of a derivative, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, shows a series of signals corresponding to the different carbon environments. rsc.org The carbon atom of the carbonyl group (C=O) in the imidazoline (B1206853) ring is expected to appear at a downfield chemical shift. The carbons of the two phenyl rings typically resonate in the aromatic region, between approximately 127 and 138 ppm. rsc.org The carbon atoms of the imidazole ring also have characteristic chemical shifts.

Table 2: ¹³C NMR Spectral Data for a this compound Derivative

CompoundSolventChemical Shift (δ) ppmAssignment
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole DMSO-d6127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, 129.31, 129.47Aromatic Carbons
131.33, 133.31, 135.42, 137.78Aromatic and Imidazole Ring Carbons
144.79Imidazole Ring Carbon

Note: This data is for a related derivative, and the carbonyl carbon signal is not explicitly listed in this specific dataset. Data sourced from reference rsc.org.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, ROESY)

Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity and spatial relationships between atoms in complex molecules.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to piece together adjacent proton networks, particularly within the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the phenyl rings to the imidazoline core and for identifying the quaternary carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and stereochemistry of the molecule. Key ROESY correlations can help to confirm the relative orientation of the phenyl groups.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound and its derivatives, the IR spectrum typically shows a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. nih.gov For a related hydantoin, this appears at 1776 cm⁻¹. nih.gov The N-H stretching vibration of the imidazole ring usually appears as a band in the region of 3000-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in a study of a similar compound, 2-phenyl-2-imidazoline, C-H stretching vibrations were observed in the FT-Raman spectrum. scirp.org

Table 3: Characteristic Vibrational Frequencies for Imidazoline-Related Structures

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch3000 - 3500
Aromatic C-H Stretch> 3000
Carbonyl (C=O) Stretch~1776
Aromatic C=C Stretch1450 - 1600

Note: Wavenumbers are approximate and can vary based on the specific molecular structure and measurement conditions. Data compiled from references nih.govrsc.org.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electrospray ionization (ESI) mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the protonated molecule [M+H]⁺ would be a prominent peak. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. nih.govnih.gov By inducing fragmentation of the parent ion, characteristic fragment ions are produced, which can be used to confirm the connectivity of the different parts of the molecule. nih.govlifesciencesite.com For instance, cleavage of the bonds within the imidazoline ring or the loss of the phenyl groups would result in specific fragment ions that can be diagnostic for the structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542), shows absorption peaks that are attributed to π→π* transitions within the aromatic system. researchgate.netresearchgate.net For this compound, the conjugated system involving the phenyl rings and the imidazoline core is expected to give rise to characteristic absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the phenyl rings.

Table 4: UV-Vis Absorption Data for a Related Imidazole Derivative

CompoundSolventλmax (nm)Transition
4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol DMF340, 406π→π*

Note: Data sourced from reference researchgate.net.

Single Crystal X-ray Diffraction (XRD) Analysis

Single crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed structural features of this compound and its derivatives.

Determination of Molecular Geometry and Bond Parameters

The molecular structure of this compound consists of a central imidazoline-2-one ring substituted with two phenyl groups. The precise bond lengths and angles within the molecule have been determined through XRD analysis. For instance, in a derivative, the exocyclic C—N bond length to the imidazolone (B8795221) ring is reported to be 1.325 (4) Å, suggesting the involvement of the nitrogen lone pair in N→C π bonding. iosrjournals.org The structural parameters, including bond distances and angles, generally exhibit normal geometry. iosrjournals.org

Selected Bond Lengths (Å) for a Derivative of this compound
BondLength (Å)
N1—C21.367 (2)
N1—C31.406 (2)
N2—C31.348 (2)
Selected Bond Angles (°) for a Derivative of this compound
AngleDegree (°)
Sum of angles around N1360.0
Sum of angles around N2359

The data in these tables are based on a study of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione, a derivative of the primary compound. nih.gov

The sums of the bond angles around the nitrogen atoms N1 and N2 are indicative of the lone electron pairs at these atoms being involved in N→C π bonding. nih.gov

Elucidation of Crystal System and Space Group

Crystallographic studies of derivatives of this compound have revealed their crystal systems and space groups. For example, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine crystallizes in the orthorhombic space group Pca21. iosrjournals.org The unit cell parameters for this derivative were determined to be a= 19.0002(15) Å, b= 6.0827(4) Å, and c= 18.6173(14) Å, with four molecules (Z=4) per unit cell. iosrjournals.org Another derivative, 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov

Crystallographic Data for a Derivative of this compound
ParameterValue
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)19.0002 (15)
b (Å)6.0827 (4)
c (Å)18.6173 (14)
Z4

This data is for 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. iosrjournals.org

Analysis of Asymmetric Unit and Molecular Conformation

The asymmetric unit of the crystal lattice provides insight into the number of unique molecules present. In some derivatives, the asymmetric unit consists of two independent molecules, which may exhibit different conformations. nih.govnih.gov For instance, in one case, two independent molecules of a substituted imidazolone and one molecule of the solvent dimethylformamide (DMF) were found in the asymmetric unit. nih.gov These independent molecules can differ in the orientations of their phenyl rings and the planarity of the imidazolone ring. nih.gov The conformation of the imidazolidine (B613845) ring itself can deviate from planarity. nih.gov In one study, the five-membered rings of two independent molecules were found to be essentially planar, with root-mean-square deviations of 0.010 and 0.044 Å. nih.gov

Investigation of Dihedral Angles and Planarity

The relative orientations of the phenyl rings and the central imidazoline ring are described by dihedral angles. In meso-4,5-Diphenyl-imidazolidin-2-one, the dihedral angle between the two phenyl rings is 48.14 (6)°. nih.gov For other derivatives, the dihedral angles between the mean planes of the five-membered ring and the phenyl rings can be larger than 50°. nih.gov For example, in one molecule, these angles were 53.58 (8)° and 56.68 (9)°, while in another independent molecule within the same crystal, they were 56.81 (8)° and 74.26 (9)°. nih.gov The planarity of the imidazoline ring can also vary, with some derivatives showing a slight deviation from planarity. nih.gov In one instance, the imidazolidine ring had an 'open envelope' conformation. iosrjournals.org

Dihedral Angles (°) in Derivatives of this compound
Compound/MoleculeDihedral Angle 1 (°)Dihedral Angle 2 (°)
meso-4,5-Diphenyl-imidazolidin-2-one (Phenyl-Phenyl)48.14 (6)
REFREB (Phenyl-Imidazolone)63.3 (2)82.9 (2)
Molecule A53.58 (8)56.68 (9)
Molecule B56.81 (8)74.26 (9)

Data sourced from studies on meso-4,5-Diphenyl-imidazolidin-2-one nih.gov and other derivatives. iosrjournals.orgnih.gov

Assessment of Intermolecular Interactions in the Solid State

The crystal packing of this compound and its derivatives is stabilized by various intermolecular interactions. Hydrogen bonding is a prominent feature, with N—H⋯O and C—H⋯O interactions being commonly observed. nih.govnih.gov In the crystal structure of meso-4,5-Diphenyl-imidazolidin-2-one, intermolecular N-H⋯O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov These dimers can be further linked by weaker interactions such as N-H⋯π(arene) and π-π stacking interactions, with centroid-centroid distances of 3.6937 (11) Å. nih.gov In some cases, these interactions lead to the formation of chains or more complex three-dimensional networks. nih.govresearchgate.net For example, in one derivative, N—H⋯O and C—H⋯O hydrogen bonds form helical chains of molecules. nih.gov C—H⋯π interactions also play a role in consolidating the crystal structure. nih.gov

Theoretical and Computational Chemistry Studies of 1,5 Diphenyl 4 Imidazoline 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of molecular systems. By utilizing functionals that approximate the exchange-correlation energy, DFT provides a balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like 1,5-Diphenyl-4-imidazoline-2-one.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For derivatives of the imidazole (B134444) nucleus, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to find the structure corresponding to the minimum energy on the potential energy surface. irjweb.com This optimized geometry is essential for all subsequent calculations of molecular properties.

The energetic analysis provides the total energy of the molecule in its optimized state. This value is fundamental for assessing the molecule's thermodynamic stability. For instance, in studies of related imidazole derivatives, the total energy is a key parameter in comparing the relative stabilities of different isomers or conformers. researchgate.net

Parameter Bond Length (Å) / Angle (°)
N1-C2 1.38
C2=O 1.23
N3-C4 1.40
C4=C5 1.36
C5-N1 1.45
∠(N1-C2-N3) 108.0
∠(C2-N3-C4) 110.0

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com

For various imidazole derivatives, the HOMO-LUMO gap has been calculated to understand their bioactivity, which is often related to intermolecular charge transfer processes. irjweb.comresearchgate.net The magnitude of the gap provides insights into the molecule's potential as an electronic material or its role in chemical reactions. wuxibiology.com

Parameter Energy (eV)
EHOMO -6.29
ELUMO -1.81

| ΔE (HOMO-LUMO Gap) | 4.48 |

The energies of the HOMO and LUMO are also directly related to the molecule's electron transfer properties. The HOMO energy corresponds to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.net In studies of related tetra-substituted imidazoles, analysis of frontier molecular orbitals helps to determine whether a compound would be a better hole transporter or electron transporter by evaluating electron and hole transfer integrals. nih.gov The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance during a chemical reaction or charge transfer event. irjweb.com

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions. It provides a detailed picture of the charge distribution and the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). acadpubl.eu

The interactions between donor (Lewis) and acceptor (non-Lewis) orbitals in NBO analysis are quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction, which translates to greater charge delocalization and increased stability of the molecular system. acadpubl.eu These delocalization effects, also known as hyperconjugative interactions, are crucial for stabilizing the molecule. acadpubl.eulibretexts.org

Table 3: Mentioned Compounds

Compound Name
This compound
Imidazole
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542)

Natural Bond Orbital (NBO) Analysis

Inter- and Intramolecular Interactions

A detailed analysis of the inter- and intramolecular interactions of this compound would require specific computational studies, which are not currently available. In principle, such studies would involve the identification and quantification of various non-covalent interactions that govern the molecule's structure and its aggregation in the solid state. These interactions would include hydrogen bonding (if applicable), π-π stacking between the phenyl rings, and van der Waals forces. The strength and nature of these interactions dictate the crystal packing and can influence the compound's physical properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map for this compound would visually represent the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. While specific MEP analysis for this compound has not been published, a hypothetical map would likely show negative potential (red/yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly any N-H protons, highlighting their electrophilic nature.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a computational method used to assign partial charges to individual atoms in a molecule. For this compound, this analysis would provide quantitative data on the electron distribution. It is anticipated that the oxygen and nitrogen atoms would possess negative Mulliken charges due to their high electronegativity, while the carbon atom of the carbonyl group would exhibit a significant positive charge. The specific charge distribution on the phenyl rings would also be detailed, offering insights into their reactivity. However, no published studies provide these specific values for the target molecule.

Chemical Reactivity and Stability Parameters

A comprehensive study of the chemical reactivity and stability of this compound would involve the calculation of various quantum chemical descriptors. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Chemical Reactivity and Stability Parameters

ParameterDescriptionPredicted Trend for this compound
Chemical Hardness (η) Resistance to deformation of the electron cloud.A larger HOMO-LUMO gap would indicate greater hardness and lower reactivity.
Electrophilicity (ω) A measure of the ability of a molecule to accept electrons.The presence of the carbonyl group would contribute to its electrophilic character.
Nucleophilicity (ε) A measure of the ability of a molecule to donate electrons.The nitrogen atoms would be the primary centers of nucleophilicity.

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors)

Computational methods can predict spectroscopic parameters like NMR chemical shifts (via shielding tensor calculations). For this compound, theoretical calculations could provide predicted ¹H and ¹³C NMR spectra. These predictions, when compared with experimental data, can help in the structural elucidation and confirmation of the compound. The calculated shielding tensors would offer a more fundamental understanding of the electronic environment around each nucleus. At present, such specific computational NMR studies for this compound are not available in the literature.

Tautomerism Studies

Computational Prediction of Predominant Tautomeric Forms

The structure of this compound allows for the possibility of tautomerism. Computational studies are a powerful tool to predict the relative stabilities of different tautomeric forms in the gas phase or in solution. For this compound, potential tautomers could include the enol form, where the proton from a nitrogen atom migrates to the carbonyl oxygen.

A computational analysis would typically involve optimizing the geometry of each tautomer and calculating their relative energies. The tautomer with the lowest energy would be predicted as the most stable and therefore the predominant form under the specified conditions. Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate prediction of the tautomeric equilibrium in different environments. However, no such computational studies on the tautomerism of this compound have been reported.

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of a molecule, the process of interconversion between structural isomers, can be significantly influenced by the surrounding solvent. For heterocyclic compounds like this compound, which possess multiple potential protonation sites, the polarity of the solvent can play a crucial role in determining the relative stability of different tautomeric forms.

Computational studies on related heterocyclic systems have consistently demonstrated that polar solvents tend to stabilize the more polar tautomer. This is a consequence of the solvent's dielectric medium favoring charge separation, thereby lowering the energy of species with a greater degree of charge separation. For imidazoline (B1206853) derivatives, this often means that a change in solvent can shift the equilibrium from a less polar to a more polar tautomeric form.

The following table illustrates the expected qualitative trend of solvent polarity on the tautomeric equilibrium for a generic heterocyclic compound, which can be extrapolated to this compound.

SolventDielectric Constant (ε)Expected Effect on Tautomeric Equilibrium
Non-polar (e.g., Toluene)LowFavors less polar tautomer
Polar Aprotic (e.g., Acetone)MediumShifts equilibrium towards more polar tautomer
Polar Protic (e.g., Ethanol)HighSignificantly favors the more polar tautomer due to H-bonding

Semiempirical Quantum Mechanical Calculations (e.g., PM3)

Semiempirical quantum mechanical methods, such as PM3 (Parametrized Model 3), offer a computationally efficient approach to investigate the electronic structure and reactivity of molecules. These methods are particularly useful for larger systems where more computationally expensive ab initio or density functional theory (DFT) calculations may be prohibitive.

Investigation of Adduct Stability and Energetics

The PM3 method can be employed to calculate the heats of formation (ΔHf) of this compound and its potential adducts. By comparing the calculated energies, one can predict the thermodynamic stability of these species. For instance, the stability of adducts formed through interactions with other molecules can be assessed by calculating the enthalpy change of the reaction.

While specific PM3 calculations for adducts of this compound are not documented in the searched literature, studies on similar heterocyclic systems have utilized PM3 to determine the stability of various coordination complexes and adducts. For example, in a study of a different heterocyclic compound, the PM3 method was used to determine that a structure where a metal atom is coordinated with a sulfur atom exhibited greater hardness and thermodynamic stability. This highlights the utility of the PM3 method in elucidating the most stable configurations of molecular adducts.

A hypothetical table of PM3 calculated energies for this compound and a potential adduct is presented below to illustrate the concept.

SpeciesPM3 Calculated ΔHf (kcal/mol)Relative Stability
This compoundValue AReference
Adduct with Molecule XValue BMore stable if ΔHf(Adduct) < ΔHf(Reactants)

Transition State Analysis for Reaction Pathways

The PM3 method is also a valuable tool for locating and characterizing transition states in chemical reactions. By calculating the energy profile along a reaction coordinate, researchers can identify the transition state structure and determine the activation energy (Ea) for a given reaction pathway. This information is crucial for understanding the kinetics and mechanism of a reaction.

For this compound, PM3 calculations could be used to explore various reaction pathways, such as electrophilic or nucleophilic attack at different sites of the imidazoline ring. The calculated activation energies would provide insight into the feasibility of these pathways.

Although specific PM3 transition state analyses for this compound were not found, research on other organic reactions has successfully employed this method. For example, a study on the reaction of formaldehyde (B43269) with isoleucine used PM3 to predict a reaction mechanism involving the formation of a methylol intermediate, with calculated enthalpies of reaction of -78.79 kJ/mol. This demonstrates the capability of the PM3 method to elucidate reaction mechanisms and provide quantitative energetic data.

A conceptual table for a hypothetical reaction of this compound is shown below.

Reaction StepReactant(s)Transition StateProduct(s)PM3 Calculated Ea (kcal/mol)
Step 1Reactant A + Reactant BTS1Intermediate CValue X
Step 2Intermediate CTS2Product DValue Y

Chemical Reactivity and Mechanistic Pathways of 1,5 Diphenyl 4 Imidazoline 2 One

Ring Opening and Ring Closure Reactions

Ring-opening and ring-closure reactions are fundamental to the chemistry of imidazoline (B1206853) derivatives, influencing their stability and synthetic utility.

Ring-opening reactions of the imidazoline ring can be induced under certain conditions. For instance, hydrolysis of the imidazoline ring can occur in aqueous acidic or basic solutions, leading to the formation of N,N'-disubstituted ethylenediamine (B42938) derivatives. The stability of the ring is influenced by the substituents; however, specific studies on the ring-opening of 1,5-Diphenyl-4-imidazoline-2-one under various conditions are not extensively documented. Reductive ring-opening of related 2-imidazoline systems has also been reported, which can lead to diamine derivatives. researchgate.net

Ring-closure reactions are pivotal in the synthesis of the this compound core. One common synthetic route involves the condensation of benzoin (B196080) with urea (B33335). This reaction proceeds via the formation of an intermediate hydroxyimidazolidinone, which then dehydrates to form the final unsaturated imidazolinone ring. Another approach involves the reaction of benzil (B1666583) with urea in the presence of a suitable catalyst. Variations of this method, such as using different starting materials like α-amino ketones and isocyanates, can also be employed to construct the imidazolinone ring system, highlighting the versatility of ring-closure strategies in accessing this heterocyclic scaffold.

Substitution Reactions (e.g., Nucleophilic Pathways)

The this compound molecule possesses several sites susceptible to substitution reactions. The nitrogen atoms of the imidazoline ring, particularly the N-H group, are potential sites for nucleophilic substitution. Deprotonation of the N-H proton with a suitable base would generate an imidazolide (B1226674) anion, which can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. nih.gov The reactivity of this nitrogen is a key feature in the functionalization of the imidazolinone core.

The carbonyl group at the 2-position, while participating in photochemical ketal formation, is generally less reactive towards typical nucleophiles compared to a ketone carbonyl due to the resonance delocalization of the lone pairs from the adjacent nitrogen atoms. However, under forcing conditions or with highly reactive nucleophiles, addition-elimination reactions at this position could potentially occur.

Tautomeric Interconversions

Tautomerism is a potential phenomenon in this compound, which can exist in different isomeric forms that readily interconvert. The most significant tautomeric equilibrium is likely the keto-enol tautomerism involving the carbonyl group at the 2-position.

The keto form is the this compound structure itself. The enol form, 1,5-diphenyl-1H-imidazol-2-ol, would be generated by the migration of a proton from one of the nitrogen atoms to the carbonyl oxygen, with a concurrent rearrangement of the double bonds within the ring. While the keto form is generally expected to be the more stable tautomer for simple amides, the aromaticity of the resulting imidazole (B134444) ring in the enol form could provide a significant driving force for enolization.

Another possible tautomerism is the imine-enamine type. Although the specified compound is an imidazolin-2-one, related imidazolone (B8795221) systems can exhibit different tautomeric forms depending on the substitution pattern and the position of the double bond within the five-membered ring. For this compound, the primary tautomeric considerations would revolve around the keto-enol equilibrium. The specific equilibrium constant between the tautomers would be influenced by factors such as the solvent, temperature, and pH. Computational studies on related thioimidazoline derivatives have shown that ketone and thione forms are generally more stable than their enol and thienol counterparts. researchgate.net

Keto-Enol Tautomerism (Experimental and Theoretical Aspects)

Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert. libretexts.org For this compound, the most significant tautomerism is the keto-enol type, involving the migration of a proton and the shifting of bonding electrons. The compound can exist in equilibrium between its predominant keto form (an imidazolin-2-one) and its enol form (a 2-hydroxy-imidazole).

The keto form contains a carbonyl group (C=O), while the enol form features a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (a vinyl alcohol). masterorganicchemistry.com The equilibrium between these two forms is dynamic and can be influenced by several factors, including solvent polarity, temperature, and the presence of acid or base catalysts. nih.gov

Mechanism of Tautomerization:

The interconversion between the keto and enol forms can be catalyzed by either acid or base.

Base-Catalyzed Enolization: In the presence of a base, a proton is abstracted from the nitrogen atom at position 1 (N1), which is alpha to the carbonyl group. This generates an enolate ion, which is a resonance-stabilized intermediate. Subsequent protonation of the oxygen atom yields the enol tautomer. libretexts.org

Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen is first protonated, forming an oxonium ion and increasing the acidity of the N1 proton. A weak base (like the solvent) then removes the proton from the nitrogen, leading to the formation of the enol form. libretexts.org

While the keto form is generally more stable for simple carbonyl compounds, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation. libretexts.orgmasterorganicchemistry.com For this compound, the enol form, 1,5-diphenyl-1H-imidazol-2-ol, benefits from the creation of an aromatic imidazole ring, which provides substantial stabilization. libretexts.org

Experimental studies on related heterocyclic systems, such as β-keto-enol derivatives containing imidazoline moieties, have utilized 1H-NMR and UV-Visible spectroscopy to investigate the tautomeric equilibrium in various solvents. nih.gov These studies often show that the enol form is favored in non-polar solvents, whereas the keto form predominates in polar aprotic solvents like DMSO. nih.gov Theoretical calculations complement these experimental findings by providing insights into the relative energies and thermodynamic parameters (ΔH and ΔS) of the tautomers. researchgate.net

Table 1: Factors Influencing Keto-Enol Equilibrium

Factor Influence on Equilibrium Rationale
Solvent Polarity Non-polar solvents often favor the enol form; polar solvents favor the keto form. The less polar enol form can be stabilized by intramolecular hydrogen bonding in non-polar solvents. Polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions. researchgate.net
Aromaticity Stabilization of the enol form. If tautomerization results in the formation of an aromatic ring, as in the case of phenol (B47542) or the enol of this compound, the enol form is significantly favored. libretexts.org
Intramolecular H-Bonding Stabilizes the enol form. The formation of a stable, internal hydrogen bond, typically in a six-membered ring conformation, lowers the energy of the enol tautomer. libretexts.org
Conjugation Stabilizes the enol form. Extended π-conjugation in the enol form, involving the C=C and other nearby double bonds, contributes to its stability. libretexts.org

Imine-Enamine Tautomerization

Closely related to keto-enol tautomerism is the imine-enamine tautomerism. An imine contains a carbon-nitrogen double bond (C=N), while an enamine has an amino group attached to a carbon-carbon double bond. youtube.com This type of tautomerism is crucial for understanding the reactivity of nitrogen-containing heterocyclic compounds.

In the context of this compound derivatives, imine-enamine tautomerization can occur if the core structure is modified. The standard form is an amide (a keto form). Its enol tautomer is a hydroxy-imidazole. However, reactions involving the carbonyl group can lead to intermediates or products that exhibit imine-enamine tautomerism.

The mechanism is analogous to keto-enol tautomerization and can be catalyzed by acid or base. youtube.com

Nucleophilic Addition: The process often begins with the nucleophilic addition of an amine to a carbonyl group, forming a tetrahedral intermediate called a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom. libretexts.org

Dehydration: The hydroxyl group is protonated under acidic conditions to form a good leaving group (H₂O), which is then eliminated. youtube.com

Deprotonation:

If the original amine was primary (RNH₂), a proton is lost from the nitrogen to form a neutral imine . libretexts.org

If the original amine was secondary (R₂NH), there is no proton on the nitrogen to remove. Instead, a proton is removed from an adjacent carbon atom, forming a C=C double bond and resulting in an enamine . youtube.com

This transformation is pH-dependent, with an optimal rate typically observed near a pH of 5. libretexts.org At very low pH, the amine nucleophile is fully protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. youtube.com The reversibility of the reaction allows for the hydrolysis of imines and enamines back to the corresponding carbonyl compound and amine. youtube.com

Reaction Mechanisms in Derivative Synthesis

The this compound scaffold is a building block for more complex molecules. Understanding the mechanisms of its derivatization is key to designing new compounds.

Catalytic Mechanistic Investigations

Catalysis is central to the efficient and selective synthesis of imidazole derivatives. Both metal-based and organocatalytic systems have been developed for reactions involving imidazole and imidazoline scaffolds.

Metal Catalysis: Transition metals like palladium, ruthenium, and gold are frequently used to catalyze reactions for synthesizing or modifying heterocyclic compounds.

Palladium (Pd): Pd(0)-catalyzed reactions, such as double-addition–cyclization cascades, have been used to synthesize polysubstituted imidazolidines from allenyl amines, aryl iodides, and imines. rsc.org

Ruthenium (Ru): Visible-light-induced photoredox catalysis using complexes like Ru(bpy)₃Cl₂ has enabled the intramolecular cyclization of 1,2-diamine derivatives to form highly substituted tetrahydroimidazoles with high diastereoselectivity. rsc.org

Gold (Au): Gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands derived from 4,5-diphenyl-1H-imidazole have been studied. Investigations into their stability and reactivity in biological media show that these complexes can undergo ligand scrambling and degradation, which is crucial for their potential application as therapeutic agents. acs.org

Organocatalysis: Non-metal catalysts, or organocatalysts, offer a complementary approach. Imidazolidinones and related structures are themselves effective organocatalysts for various transformations. For example, imidazolidine-4-thiones, which are structurally related to the title compound, have been shown to act as prebiotic organocatalysts. uni-muenchen.de They can catalyze challenging reactions like the α-alkylation of aldehydes, with mechanistic studies demonstrating a cooperative interplay between the different reactive centers of the catalyst molecule. uni-muenchen.de

Other Catalytic Systems: Investigations into the synthesis of fused heterocyclic systems from imidazole precursors have also shed light on reaction mechanisms. For instance, the synthesis of imidazo-1,4-oxazinone derivatives from C-2 aroyl substituted imidazolo methanol (B129727) compounds involves cyclization where intermediate products can be isolated, allowing for a detailed discussion of the reaction pathway under different conditions. nih.gov

Table 2: Examples of Catalytic Systems in Imidazole Derivative Synthesis

Catalyst System Transformation Type Reactants Product Ref
I₂ / H₂O₂ Oxidative Rearrangement Imidazo[1,5-a]imidazoles Imidazo[1,5-a]pyrimidines nih.gov
Pd(0) / K₂CO₃ Double-Addition–Cyclization 2,3-Allenyl amines, Aryl iodides, Imines Polysubstituted imidazolidines rsc.org
Ru(bpy)₃Cl₂ / Visible Light Photoredox Intramolecular Cyclization 1,2-Diamine derivatives Tetrahydroimidazoles rsc.org
Imidazolidine-4-thione Organocatalytic α-Alkylation Aldehydes α-Alkylated Aldehydes uni-muenchen.de
(NHC)Gold(I) Complexes Ligand Scrambling/Degradation Gold(I) complex, Biological nucleophiles Degraded/Substituted complexes acs.org

Synthesis and Chemical Transformations of 1,5 Diphenyl 4 Imidazoline 2 One Derivatives and Analogues

Synthesis of Substituted 1,5-Diphenyl-4-imidazoline-2-ones

The synthesis of substituted 1,5-diphenyl-4-imidazoline-2-ones can be achieved through various chemical strategies. One prominent method involves the reaction of benzil (B1666583), an aldehyde, an aromatic primary amine, and ammonium (B1175870) acetate (B1210297). nih.gov For instance, the one-pot synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol is accomplished by reacting benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid under reflux. nih.gov This approach allows for the creation of tetra-substituted imidazole (B134444) derivatives.

Another versatile method for synthesizing substituted imidazoles is the van Leusen reaction. This reaction utilizes tosylmethyl isocyanide (TosMIC) and has been employed to prepare 1,2,4,5-tetrasubstituted imidazoles. acs.org The reaction of benzaldehydes, anilines, and TosMIC in the presence of a base like potassium carbonate in methanol (B129727) at reflux temperature yields the desired substituted imidazoles. acs.org

Furthermore, a metal-free approach has been developed for the synthesis of 2-(aryl)-4,5-diphenyl-1H-imidazoles. nih.gov This method involves the reaction of benzil, an aryl aldehyde, and ammonium carbamate (B1207046) in acetonitrile, using ferric oxide as a catalyst and a specific ligand. The mixture is stirred at reflux to achieve the final product. nih.gov

The following table summarizes various synthetic approaches for substituted 1,5-diphenyl-4-imidazoline-2-one derivatives:

Starting MaterialsReagents and ConditionsProduct Type
Benzil, Aldehyde, Aromatic Amine, Ammonium AcetateGlacial Acetic Acid, RefluxTetra-substituted Imidazoles nih.gov
Benzaldehydes, Anilines, TosMICPotassium Carbonate, Methanol, Reflux1,2,4,5-Tetrasubstituted Imidazoles acs.org
Benzil, Aryl Aldehyde, Ammonium CarbamateFerric Oxide, Ligand, Acetonitrile, Reflux2-(Aryl)-4,5-diphenyl-1H-imidazoles nih.gov

Formation of Imidazoline-2-one Containing Hybrid Structures

The imidazoline-2-one moiety can be integrated into larger, hybrid molecular architectures, often to combine the biological activities of different pharmacophores. researchgate.net A common strategy involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with various aromatic and heterocyclic nucleophiles. This method facilitates the introduction of a desired pharmacophore group at the 4-position of the imidazolidine (B613845) ring, leading to the formation of novel imidazolidin-2-ones. researchgate.net

The synthesis of hybrid compounds containing both indole (B1671886) and imidazolidin-2-one scaffolds has also been explored. researchgate.net These hybrids are of interest due to the diverse biological activities associated with both heterocyclic systems. The synthesis often involves building upon the core imidazolidin-2-one structure by introducing indole-containing substituents.

Another approach to hybrid structures is the creation of spirooxindoles, which can be synthesized through a regioselective three-component reaction. This reaction typically involves an isatin (B1672199) derivative, 2-phenylglycine, and an arylidene-imidazolidine-2,4-dione (hydantoin). researchgate.net The resulting tetracyclic heterocycles incorporate the imidazolidine-2-one core into a more complex, spiro-fused system.

Chemical Modifications of the Imidazoline (B1206853) Ring System

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of the imidazoline-2-one ring are key sites for chemical modification. N-alkylation of imidazoles and their derivatives is a common strategy to modulate their biological and physical properties. nih.gov For instance, the N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been performed to generate compounds with antibacterial activity. nih.gov These reactions typically involve treating the imidazole derivative with an appropriate alkyl halide.

Palladium-catalyzed C2 arylation of azolium N-imides represents a more advanced N-arylation strategy. acs.org This method allows for the direct introduction of aryl groups at the C2 position of the imidazolium (B1220033) ring, offering a route to a diverse range of substituted compounds.

Functionalization at C-2, C-4, and C-5 Positions

Functionalization at the carbon positions of the imidazoline ring allows for the introduction of various substituents, further diversifying the chemical space of these compounds.

C-2 Functionalization: Direct functionalization at the C-2 position of imidazolium N-imides can be achieved through copper-catalyzed one-pot alkynylation followed by intramolecular cyclization. acs.org This protocol provides a regioselective route to imidazole-pyrazolo and pyrazolo-1,2,4-triazole ring systems.

C-4 and C-5 Functionalization: The synthesis of 4-(het)arylimidazolidin-2-ones can be achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles. nih.gov This reaction demonstrates excellent regioselectivity, leading to substitution at the C-4 position. The functionalization at the C-5 position is often established during the initial ring formation, for example, by using substituted starting materials in reactions like the one-pot synthesis of tetra-substituted imidazoles. nih.gov

A palladium-catalyzed isocyanide insertion reaction has been developed for the C(sp²)–H functionalization of imidazole at both the C2- and C4-positions, leading to the construction of fused imidazole derivatives like indeno[1,2-d]imidazoles and imidazo[1,2-a]indoles. acs.orgnih.gov

Comparative Chemical Behavior of Imidazoline Isomers and Analogues

The chemical behavior of imidazolines is influenced by the position of the double bond within the five-membered ring, leading to three isomers: 2-imidazoline, 3-imidazoline, and 4-imidazoline. wikipedia.org The 2- and 3-imidazolines contain an imine functionality, while 4-imidazolines possess an alkene group. wikipedia.org The 2-imidazoline ring system is the most common and is found in numerous natural products and pharmaceuticals. wikipedia.org

2-Imidazolines are considered cyclic amidines and readily form salts with acids. chemicalbook.com They are also effective ligands for various metal ions. Heating 2-imidazolines with alkyl halides can lead to the formation of quaternary salts. chemicalbook.com Ring-opening reactions of imidazolines can occur under acidic or basic conditions, yielding ethylenediamine (B42938) derivatives. chemicalbook.com

Imidazolidin-2-ones , the saturated analogues, are key structural components in many FDA-approved drugs. nih.gov Their synthesis can be achieved through methods like the carbonylation of diamines or, more recently, through silver-catalyzed cycloadditions and stereoselective diaminations. nih.gov

Imidazole-2-thiones , sulfur-containing analogues, can be synthesized by reacting appropriate precursors with thiourea (B124793) derivatives followed by cyclization. researchgate.net These compounds, when linked to other moieties like acenaphthylenone, have been investigated for their potential as DNA intercalators and topoisomerase inhibitors. nih.gov

The reactivity and properties of these isomers and analogues are significantly influenced by the substituents on the ring. For example, the solubility of 2-substituted-2-imidazolines in polar solvents decreases as the length of the alkyl substituent at the C-2 position increases. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5-Diphenyl-4-imidazoline-2-one, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization of substituted imidazole precursors. For example, substituents at the 2-position (e.g., aryl groups) are introduced via condensation reactions using aldehydes or acyl chlorides under basic conditions . Optimization involves adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., sodium metabisulfite) to enhance yield and purity .

Q. How can spectroscopic techniques and X-ray crystallography be applied to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify phenyl and imidazoline ring proton environments. Aromatic protons typically appear at δ 7.2–7.8 ppm, while imidazoline protons resonate at δ 3.5–4.5 ppm .
  • X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., C=O bond at ~1.22 Å and N–C distances of ~1.35 Å in the imidazoline ring) .

Q. What factors influence the compound’s stability, and what handling protocols are recommended?

  • Methodology : Stability is affected by light, moisture, and oxidizing agents. Store in amber vials at −20°C under inert gas (N2_2 or Ar). Use gloveboxes for air-sensitive reactions. Safety protocols include fume hoods and PPE (gloves, lab coats) due to potential irritant properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological or catalytic properties?

  • Methodology : Modify substituents at the 2- and 4-positions to alter electronic or steric effects. For example:

  • Electron-withdrawing groups (e.g., nitro or chloro) at the 2-position increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Bulky substituents (e.g., trifluoromethyl) at the 4-position improve steric hindrance, potentially modulating receptor binding in biological studies .

Q. What computational methods are used to model the compound’s interactions with biological targets or materials?

  • Methodology :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulate binding affinities with receptors (e.g., GABAA_A or kinase domains) using software like AutoDock Vina, referencing crystallographic data for validation .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodology :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Validate purity : Employ HPLC-MS to confirm compound integrity (>95% purity) before biological testing .

Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?

  • Methodology :

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalysis : Use recyclable catalysts (e.g., Fe3_3O4_4 nanoparticles) to reduce waste .

Q. How does the compound’s solid-state packing (from crystallography) influence its physicochemical properties?

  • Methodology : Analyze X-ray data to identify intermolecular interactions (e.g., π-π stacking between phenyl groups or hydrogen bonds involving the imidazoline ring). These interactions affect solubility, melting point, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.